molecular formula C20H28O6S2Sn B14078198 Bis[(4-methylbenzene-1-sulfonyl)oxy](dipropyl)stannane CAS No. 101002-36-2

Bis[(4-methylbenzene-1-sulfonyl)oxy](dipropyl)stannane

Cat. No.: B14078198
CAS No.: 101002-36-2
M. Wt: 547.3 g/mol
InChI Key: ZAMLASYCWPCCOZ-UHFFFAOYSA-L
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Description

Bis(4-methylbenzene-1-sulfonyl)oxystannane is an organotin compound characterized by the presence of two 4-methylbenzene-1-sulfonyl groups and two propyl groups attached to a central tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylbenzene-1-sulfonyl)oxystannane typically involves the reaction of dipropylstannane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(C3H7)2SnH2+2C7H7SO2Cl(C3H7)2Sn(O2SC7H7)2+2HCl\text{(C}_3\text{H}_7)_2\text{SnH}_2 + 2 \text{C}_7\text{H}_7\text{SO}_2\text{Cl} \rightarrow \text{(C}_3\text{H}_7)_2\text{Sn(O}_2\text{S}\text{C}_7\text{H}_7)_2 + 2 \text{HCl} (C3​H7​)2​SnH2​+2C7​H7​SO2​Cl→(C3​H7​)2​Sn(O2​SC7​H7​)2​+2HCl

Industrial Production Methods

Industrial production of Bis(4-methylbenzene-1-sulfonyl)oxystannane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylbenzene-1-sulfonyl)oxystannane undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.

    Hydrolysis: In the presence of water, the sulfonyl groups can be hydrolyzed to form the corresponding sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Major Products Formed

    Substitution Reactions: The major products are the substituted organotin compounds.

    Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.

    Hydrolysis: The major products are the corresponding sulfonic acids and dipropylstannane.

Scientific Research Applications

Bis(4-methylbenzene-1-sulfonyl)oxystannane has several scientific research applications:

    Organic Synthesis: It is used as a reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex molecules.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Bis(4-methylbenzene-1-sulfonyl)oxystannane involves its interaction with various molecular targets. The sulfonyl groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The tin center can participate in redox reactions, altering its oxidation state and enabling various catalytic processes. The specific pathways and molecular targets depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane: This compound has a similar structure but with butyl and 4-methylphenyl groups instead of propyl groups.

    Benzyl 4,4-bis({[(4-methylbenzene)sulfonyl]oxy}methyl)piperidine-1-carboxylate: This compound contains a piperidine ring and benzyl groups, differing from the dipropyl groups in Bis(4-methylbenzene-1-sulfonyl)oxystannane.

Uniqueness

Bis(4-methylbenzene-1-sulfonyl)oxystannane is unique due to its specific combination of sulfonyl and propyl groups attached to the tin center. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

101002-36-2

Molecular Formula

C20H28O6S2Sn

Molecular Weight

547.3 g/mol

IUPAC Name

[(4-methylphenyl)sulfonyloxy-dipropylstannyl] 4-methylbenzenesulfonate

InChI

InChI=1S/2C7H8O3S.2C3H7.Sn/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-3-2;/h2*2-5H,1H3,(H,8,9,10);2*1,3H2,2H3;/q;;;;+2/p-2

InChI Key

ZAMLASYCWPCCOZ-UHFFFAOYSA-L

Canonical SMILES

CCC[Sn](CCC)(OS(=O)(=O)C1=CC=C(C=C1)C)OS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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